1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the condensation of pyrido[2,3-d]pyrimidine derivatives with piperidine and pyrrolidine intermediates. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 80-120°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their potent inhibitory activity against protein kinase B (PKB).
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine: Exhibits broad biological activity, including anti-inflammatory and anti-tumor properties.
Uniqueness
1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-13-5-9-21(10-13)12-3-7-20(8-4-12)16-14-2-1-6-17-15(14)18-11-19-16/h1-2,6,11-13,22H,3-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCQXGKWJCMDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC=NC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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